D-Penicillamine (3-mercapto-D-valine) is a highly specialized, sulfhydryl-containing non-proteinogenic amino acid characterized by its geminal dimethyl groups adjacent to the thiol moiety. Primarily recognized as a potent reductive chelator for transition metals such as copper, lead, and mercury, it is a critical active pharmaceutical ingredient (API) for heavy metal overload conditions like Wilson's disease. Beyond its therapeutic baseline, D-Penicillamine is highly valued in industrial and laboratory procurement as a sterically hindered precursor for orthogonal peptide synthesis, a robust capping ligand for fluorescent metal nanoclusters, and a chiral selector. Its distinctive structural bulk and specific stereochemistry make it a highly effective choice over simpler thiols when oxidative stability and precise metal coordination are required [1].
Substituting D-Penicillamine with more common chelators or thiols introduces severe process and application failures. Replacing it with L-cysteine leads to rapid, uncontrolled disulfide oxidation in aerobic environments due to cysteine's lack of steric hindrance, ruining shelf-life and causing premature scrambling in peptide synthesis[1]. Substituting with standard thermodynamic chelators like EDTA fails in biological copper depletion models because EDTA cannot actively reduce Cu(II) to Cu(I), a necessary step to strip copper from tightly bound metalloproteins [2]. Furthermore, utilizing racemic DL-Penicillamine instead of the pure D-enantiomer is biologically disastrous; the L-isomer strongly inhibits pyridoxine (Vitamin B6) dependent enzymes, introducing severe neurotoxic artifacts that invalidate cellular assays and therapeutic formulations.
D-Penicillamine features two geminal methyl groups adjacent to its thiol group, providing significant steric hindrance compared to standard L-cysteine. Studies demonstrate that the rate of thiol-disulfide exchange for penicillamine is approximately 10-fold slower than that of cysteine. Furthermore, under oxidative conditions (e.g., incubation with 500-nm nonporous silica particles for 24 hours), cysteine undergoes nearly complete oxidation (99% yield), whereas penicillamine exhibits significantly lower oxidation rates (74%) [1].
| Evidence Dimension | Thiol-disulfide exchange rate and oxidation yield |
| Target Compound Data | 74% oxidation yield; ~10-fold slower exchange rate |
| Comparator Or Baseline | L-Cysteine (99% oxidation yield; rapid exchange) |
| Quantified Difference | 25% lower absolute oxidation yield; 10x slower disulfide exchange |
| Conditions | Incubation with 500-nm nonporous silica particles (24h) / aqueous oxidative folding |
Ensures extended precursor shelf-life and prevents premature disulfide scrambling during complex peptide synthesis and nanoparticle capping.
While traditional chelators like EDTA possess high thermodynamic binding affinity for copper, they cannot reductively chelate the metal. D-Penicillamine actively reduces Cu(II) to Cu(I), which forces a geometric shift from square planar to tetrahedral. This SN2-type reductive mechanism effectively strips copper from biological protein-bound states, a functional mobilization that EDTA cannot achieve despite its high stability constant [1].
| Evidence Dimension | Mechanism of metal mobilization |
| Target Compound Data | Reduces Cu(II) to Cu(I); forces tetrahedral geometry for active removal |
| Comparator Or Baseline | EDTA (Thermodynamic binding only; no reduction) |
| Quantified Difference | Active SN2-type metal extraction vs. passive SN1-type scavenging |
| Conditions | Biological copper depletion and metalloprotease inhibition models |
Critical for biological assays and remediation workflows where metals are tightly bound to proteins and require active reductive mobilization rather than simple chelation.
Penicillamine is a chiral molecule where the enantiomeric form strictly dictates its usability. The L-enantiomer strongly inhibits pyridoxine (Vitamin B6) dependent enzymes, leading to severe neurotoxicity. Consequently, the racemic mixture (DL-Penicillamine) is obsolete for biological and therapeutic applications. Procurement must strictly verify the D-enantiomer (CAS 52-67-5) to ensure 100% therapeutic viability and avoid confounding toxicological artifacts in cellular assays[1].
| Evidence Dimension | Pyridoxine (Vitamin B6) enzyme inhibition |
| Target Compound Data | D-Penicillamine (Therapeutically active, non-toxic to B6 pathways) |
| Comparator Or Baseline | L-Penicillamine (Strong pyridoxine inhibition, neurotoxic) |
| Quantified Difference | Complete divergence in biological safety and enzymatic interference |
| Conditions | In vivo and in vitro biological models |
Mandates strict enantiomeric purity (D-isomer) in procurement to prevent catastrophic neurotoxic artifacts in biological and pharmacological research.
D-Penicillamine is highly effective as a stabilizing ligand for gold nanoclusters (AuNCs). Computational and experimental models show that D-Penicillamine adsorbs onto gold clusters with binding energies of -18 to -24 kcal/mol in aqueous solution, driven by partially covalent Au-S/Au-N bonds and electrostatic hydrogen bonding. This produces highly stable, ultrasmall fluorescent nanoconstructs that outperform generic capping agents in maintaining colloidal stability[1].
| Evidence Dimension | Aqueous binding energy to gold nanoclusters |
| Target Compound Data | -18 to -24 kcal/mol |
| Comparator Or Baseline | Uncapped or weakly capped AuNC baselines |
| Quantified Difference | Strong thermodynamic stabilization via multidentate (S, N, O) interactions |
| Conditions | Aqueous phase AuNC synthesis and stabilization |
Provides industrial and academic buyers with a highly reliable, sterically stabilized precursor for synthesizing fluorescent metal nanoclusters.
Leveraging the 10-fold slower disulfide exchange rate of the Cys-Pen pair compared to Cys-Cys, D-Penicillamine is a highly effective precursor for directing the selective oxidative folding of complex multicyclic peptides without isomer scrambling [1].
Utilizing D-Penicillamine's distinctive Cu(II) to Cu(I) reducing capability to actively strip copper from metalloproteins in Wilson's disease models and metalloprotease inhibition assays, outperforming standard thermodynamic chelators like EDTA [2].
Relying on D-Penicillamine's high aqueous binding energy (-18 to -24 kcal/mol) and steric hindrance to create highly stable, ultrasmall AuNCs for biomedical imaging, theranostics, and targeted drug delivery [3].
Procuring strictly enantiopure D-Penicillamine ensures safe, non-neurotoxic formulation for the chelation of lead, mercury, and copper, avoiding the pyridoxine-inhibiting toxicity inherent to L-isomer contaminants[4].
Irritant